molecular formula C27H19ClN2O2S B302519 7-(2-chlorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

7-(2-chlorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Cat. No. B302519
M. Wt: 471 g/mol
InChI Key: FACIKDVVMIJDLA-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chlorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as SCH 66336 and has been the subject of extensive research in recent years.

Mechanism of Action

The mechanism of action of SCH 66336 involves the inhibition of protein tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) and the HER-2/neu receptor. This inhibition leads to the suppression of downstream signaling pathways that are involved in cell proliferation, angiogenesis, and metastasis.
Biochemical and Physiological Effects:
SCH 66336 has been shown to have significant effects on various biochemical and physiological processes. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress metastasis (the spread of cancer cells to other parts of the body). Additionally, SCH 66336 has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of SCH 66336 is its potent inhibitory activity against protein tyrosine kinases, particularly EGFR and HER-2/neu. This makes it a promising candidate for the development of targeted cancer therapies. However, one of the limitations of SCH 66336 is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the research on SCH 66336. One area of interest is the development of novel formulations that improve the solubility and bioavailability of the compound. Additionally, further studies are needed to elucidate the precise mechanisms of action of SCH 66336 and to identify potential biomarkers that can be used to predict patient response. Finally, there is a need for clinical trials to evaluate the safety and efficacy of SCH 66336 in humans.
In conclusion, SCH 66336 is a promising compound that has potential applications in cancer treatment and other areas of medicine. Its potent inhibitory activity against protein tyrosine kinases makes it a promising candidate for the development of targeted therapies. However, further research is needed to fully understand its mechanisms of action and to develop novel formulations that improve its solubility and bioavailability.

Synthesis Methods

The synthesis of SCH 66336 involves the reaction between 2-chlorobenzaldehyde and 3-hydroxybenzylamine in the presence of thionyl chloride. The resulting intermediate is then reacted with 2-mercaptobenzothiazole to yield SCH 66336. This synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

SCH 66336 has been studied extensively for its potential applications in cancer treatment. It has been found to inhibit the activity of protein tyrosine kinases, which are enzymes that play a crucial role in the growth and proliferation of cancer cells. This inhibition leads to the suppression of tumor growth and has shown promising results in preclinical studies.

properties

Product Name

7-(2-chlorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Molecular Formula

C27H19ClN2O2S

Molecular Weight

471 g/mol

IUPAC Name

(14E)-11-(2-chlorophenyl)-14-[(3-hydroxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one

InChI

InChI=1S/C27H19ClN2O2S/c28-22-11-4-3-10-20(22)25-21-13-12-17-7-1-2-9-19(17)24(21)29-27-30(25)26(32)23(33-27)15-16-6-5-8-18(31)14-16/h1-11,14-15,25,31H,12-13H2/b23-15+

InChI Key

FACIKDVVMIJDLA-HZHRSRAPSA-N

Isomeric SMILES

C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CC=C5Cl)C(=O)/C(=C\C6=CC(=CC=C6)O)/S4

SMILES

C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CC=C5Cl)C(=O)C(=CC6=CC(=CC=C6)O)S4

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CC=C5Cl)C(=O)C(=CC6=CC(=CC=C6)O)S4

Origin of Product

United States

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